
Murideoxycholate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Murideoxycholate is a bile acid anion that is the conjugate base of murideoxycholic acid. It has a role as a human metabolite and a mouse metabolite. It is a conjugate base of a murideoxycholic acid.
Scientific Research Applications
1. Cholesterol Gallstone Prevention
Murideoxycholate has been studied for its effectiveness in preventing cholesterol gallstones. In a study with hamsters, murideoxycholate, along with other bile acids, showed significant inhibition in the formation of cholesterol gallstones. This research suggests the potential use of murideoxycholate in managing cholesterol gallstones in humans (Cohen et al., 1990).
2. Impact on Gallstone Composition
Another study focused on the impact of murideoxycholic acid on gallstone composition in prairie dogs. It was observed that murideoxycholic acid led to the replacement of cholesterol in gallstones with an insoluble salt of murideoxycholyl taurine, indicating a unique alteration in gallstone composition. This could have implications for new treatments or preventive measures against gallstones (Cohen et al., 1991).
3. Hepatoprotective Properties
Murideoxycholate has also been evaluated for its hepatoprotective effects. In a study, β muricholic acid exhibited a protective effect against cholestasis induced by hydrophobic steroids in rats, suggesting its potential as a hepatoprotective agent. This opens avenues for further research into its use in liver-related disorders (Zhao et al., 1993).
properties
Product Name |
Murideoxycholate |
|---|---|
Molecular Formula |
C24H39O4- |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/p-1/t14-,15-,16+,17-,18+,19+,20+,21-,23-,24-/m1/s1 |
InChI Key |
DGABKXLVXPYZII-PLYQRAMGSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



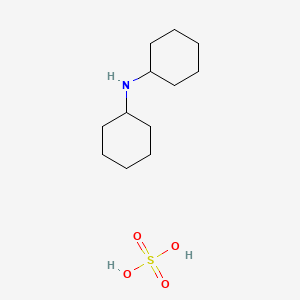
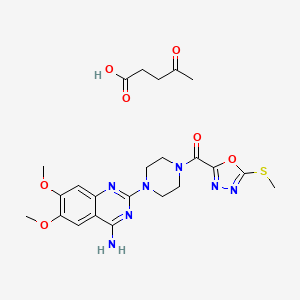
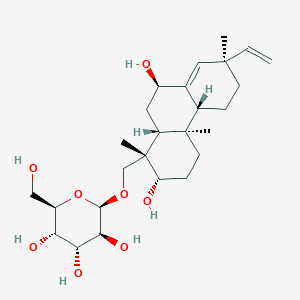
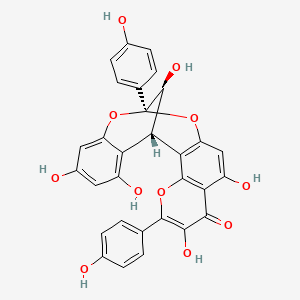
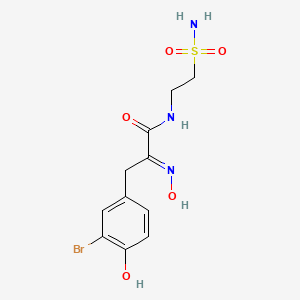
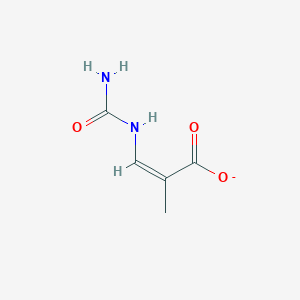
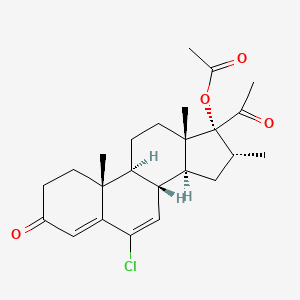
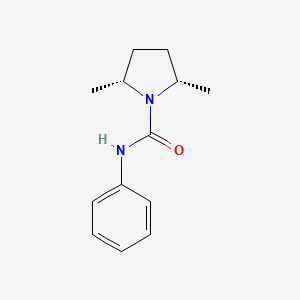
![beta-D-glucosyl-N-[(17Z)-hexacosenoyl]sphingosine](/img/structure/B1259372.png)
![(10S,13R,14R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1259376.png)
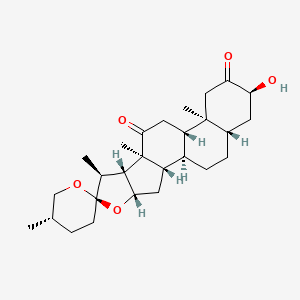
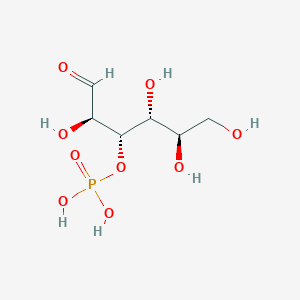
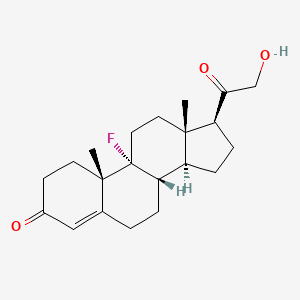
![[1-[(8aS)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]-6-(furan-3-yl)-3-methylhexan-2-yl] hydrogen sulfate](/img/structure/B1259380.png)